Asp-Tyr

説明

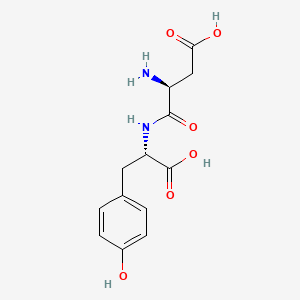

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c14-9(6-11(17)18)12(19)15-10(13(20)21)5-7-1-3-8(16)4-2-7/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALWOULWGHTVDA-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177389 | |

| Record name | Aspartyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22840-03-5 | |

| Record name | L-α-Aspartyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22840-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022840035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Asp Tyr and Analogues

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

Peptide synthesis can be achieved through either solution-phase or solid-phase methodologies. rsc.orgthaiscience.info For shorter peptides, solution-phase synthesis is often preferred. rsc.org Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, involves anchoring the C-terminal amino acid to an insoluble solid support, typically a polymer resin. rsc.orgthaiscience.infopeptide.com This approach facilitates the synthesis of longer peptides and allows for automation. rsc.orgpeptide.com

In SPPS, the peptide chain is elongated by sequentially adding protected amino acids to the resin-bound C-terminus. peptide.com Protecting groups are used to prevent unwanted side reactions and are removed at appropriate steps. peptide.compeptide.com Common protecting groups for the alpha-amino group include Boc and Fmoc, while side-chain protecting groups are also necessary for residues like aspartic acid and tyrosine. peptide.compeptide.comiris-biotech.decsic.es For aspartic acid, side-chain protection as the tert-butyl ester (OtBu) is common in Fmoc chemistry, although it can lead to aspartimide formation, a side reaction, particularly when followed by certain amino acids like Gly or Ser. peptide.comiris-biotech.decsic.es Bulky aspartate esters can be used to minimize aspartimide formation. iris-biotech.de For tyrosine, the phenolic hydroxyl group is typically protected, often as the benzyl (B1604629) (Bzl) or tert-butyl (tBu) ether, especially in SPPS. peptide.compeptide.comcsic.es Unprotected tyrosine can undergo acylation or modification by cationic species during deprotection and cleavage. peptide.com

While SPPS is widely used, it can have an environmental impact due to extensive solvent use. rsc.org Solution-phase synthesis involves coupling amino acids in solution, requiring purification after each coupling step. ekb.eg Emerging technologies like liquid-phase peptide synthesis (LPPS) utilize soluble supports to retain the growing peptide in an organic layer during aqueous workups, combining aspects of both solid-phase and solution-phase methods. rsc.org

Enzymatic synthesis has also been explored for producing aspartyl dipeptide analogs. For instance, thermolysin has been used as a catalyst for the synthesis of Z-L-Asp-Tyr-OMe. ubc.ca Optimization of factors like reactant concentration, solvent concentration, buffer concentration, enzyme concentration, calcium chloride concentration, pH, and temperature is crucial for maximizing yield in enzymatic synthesis. ubc.ca

Functionalization and Bioconjugation Techniques

Functionalization and bioconjugation techniques allow for the modification of peptides like Asp-Tyr and its analogues, enabling their use in various applications. Tyrosine residues, with their electron-rich phenol (B47542) side chains, are common targets for chemical modification. nih.govchinesechemsoc.org Electrophilic aromatic substitution reactions can occur at the ortho position of the tyrosine phenol group, including halogenation, Mannich-type alkylation, and diazonium coupling. chinesechemsoc.org Radical-mediated transformations at the C3 position of tyrosine are also possible via a tyrosyl radical intermediate formed by single-electron transfer oxidation. chinesechemsoc.org

Metal-catalyzed C-H functionalization has emerged as a method for selectively modifying amino acid residues in peptides. chinesechemsoc.orgrsc.org Palladium-catalyzed ortho-olefination of O-protected tyrosine residues on peptides has been reported, demonstrating high chemo- and site-selectivity. rsc.org This method utilizes a bifunctional silanol (B1196071) group on the phenol motif as both a protecting group and a directing group for the olefination. rsc.org This strategy is compatible with various amino acids and peptide lengths up to hexamers and can be applied in SPPS. rsc.org

Aspartic acid residues can also be involved in functionalization strategies. For example, aspartic acid can act as a native directing motif in Cu-catalyzed site-selective O-arylation of a proximal tyrosine residue in peptides. nih.gov High selectivity for the proximal tyrosine has been achieved under optimized conditions. nih.gov

Bioconjugation techniques involve the covalent attachment of other molecules, such as chelating agents or prosthetic groups, to peptides. thno.org These modifications are often performed to enable labeling or to alter the peptide's properties.

Labeling and Tracers for In Vitro and In Vivo Applications

Labeled peptides are valuable tools in various biological and biomedical applications, including in vitro assays and in vivo imaging. The tyrosine residue is frequently targeted for labeling due to its aromatic ring, which can be readily modified. ontosight.airesearchgate.net

Radioiodination is a common method for labeling peptides containing tyrosine, allowing their use as tracers in techniques like radioimmunoassays and in vivo imaging. researchgate.netsnmjournals.org The Iodo-Gen method is one approach used for iodine labeling of peptides containing tyrosine. researchgate.netsnmjournals.orgnih.gov This process typically involves dissolving the peptide in a buffer and adding a radioiodine source in the presence of an oxidizing agent like Iodo-Gen. snmjournals.org Sodium hypochlorite (B82951) has also been explored as an inexpensive oxidizing agent for radioiodine labeling of peptides containing tyrosine. researchgate.net

Radiolabeled peptides containing specific sequences, such as the Arg-Gly-Asp (RGD) sequence, have been developed as tracers for targeting integrin receptors that are overexpressed on tumor cells and neovasculature. nih.govacs.orgexplorationpub.com For instance, a cyclic RGD analogue containing a D-tyrosine residue, cyclo-[Arg-Gly-Asp-d-Tyr-Lys], has been successfully radiolabeled with 99mTc for imaging αvβ3 integrin-positive tumors. acs.org In vitro studies with this tracer showed high specificity and selectivity for the integrin receptor in cancer cells, while in vivo studies in mice demonstrated rapid blood clearance and specific uptake in tumors. acs.org

Another example involves the use of a sulfated CCK8 peptide analogue, Asp–Tyr(SO3H)–Met–Gly–Trp–Met–Asp–Phe–NH2, which has been N-terminally conjugated with a DOTA chelating group for radiolabeling with 111InCl3. nih.gov This radiolabeled peptide, 111In-DOTA-sCCK8, has been studied for imaging tumors expressing CCK2 receptors. nih.gov In vitro studies showed binding to CCK2R and a splice variant, CCK2i4svR, with negligible binding to control cells. nih.gov

The incorporation of modifications, such as glycosylation, can improve the pharmacokinetic behavior of peptide-based tracers. snmjournals.orgnih.gov Glycosylated RGD-containing peptides, for example, have shown increased activity concentration in the blood and reduced uptake in the liver compared to non-glycosylated counterparts, leading to improved tumor uptake in in vivo models. snmjournals.orgnih.gov

This compound and its analogues can also be part of larger peptides used as tracers. For example, the peptide Phe-Arg-Pro-Asn-Arg-Ala-Gln-Asp-Tyr-Asn-Thr-Asn (DUP1) has been investigated as a 99mTc-labeled tracer for prostate carcinoma imaging, showing high affinity for certain prostate cancer cells. explorationpub.com

Data Table: Examples of this compound and Analogues in Research

| Peptide Sequence | Application/Study Area | Relevant Findings | Source |

| This compound | Metabolite, component of larger peptides | Identified as a dipeptide metabolite. nih.govfoodb.ca | nih.govfoodb.ca |

| Tyr-Asp | Plant metabolism, oxidative stress tolerance | Inhibits GAPC, redirects glucose to PPP, increases NADPH, improves oxidative stress tolerance in plants. embopress.orgnih.gov | embopress.orgnih.gov |

| This compound-Met-Gly-Trp-Met-Asp-Phe-NH2 (desulfated CCK-8) | CCK-B/gastrin receptor agonist | Biologically inactive form of CCK-8, acts as an agonist for CCKB/gastrin receptor. chemicalbook.com | chemicalbook.com |

| Asp–Tyr(SO3H)–Met–Gly–Trp–Met–Asp–Phe–NH2 (sulfated CCK8) | Radiolabeling and tumor imaging (CCK2R) | Conjugated with DOTA and radiolabeled with 111InCl3 for imaging CCK2R-expressing tumors; shows binding to CCK2R and CCK2i4svR. nih.gov | nih.gov |

| cyclo-[Arg-Gly-Asp-d-Tyr-Lys] (cRGDyK) | Radiolabeling and tumor imaging (αvβ3 integrin) | Radiolabeled with 99mTc; shows high specificity and selectivity for αvβ3 integrin in vitro and tumor uptake in vivo. acs.org | acs.org |

| Phe-Arg-Pro-Asn-Arg-Ala-Gln-Asp-Tyr-Asn-Thr-Asn (DUP1) | Radiolabeling and tumor imaging (prostate carcinoma) | 99mTc-labeled tracer with high affinity for DU-145 and PC-3 prostate cancer cells. explorationpub.com | explorationpub.com |

| Leu-Asp-Tyr-Glu | Anti-oxidative activity (mitochondria) | Protects mitochondria from oxidative damage, removes free radicals. jlu.edu.cn | jlu.edu.cn |

| Asp-Asp-Asp-Tyr (DDDY) | Antibacterial activity (Pseudomonas aeruginosa) | Affects membrane transport and amino acid metabolism, disrupts phospholipid membranes. researchgate.net | researchgate.net |

Elucidation of Biological Functions and Molecular Mechanisms of Asp Tyr Containing Peptides

Role in Enzyme Regulation and Modulation

Peptides containing the Asp-Tyr sequence have been shown to influence the activity of specific enzymes, thereby modulating metabolic pathways.

Glycolytic Enzyme Inhibition (e.g., Glyceraldehyde 3-Phosphate Dehydrogenase)

The dipeptide Tyr-Asp (the reverse sequence of this compound) has been identified as a novel regulatory small molecule that interferes with glucose metabolism in plants. Specifically, Tyr-Asp inhibits the activity of glyceraldehyde 3-phosphate dehydrogenase (GAPC), a key enzyme in glycolysis. embopress.orgresearchgate.netnih.govconicet.gov.arnih.govebi.ac.uknottingham.ac.ukfrontiersin.orgconicet.gov.ar This inhibition redirects glucose toward the pentose (B10789219) phosphate (B84403) pathway (PPP), leading to increased production of NADPH. embopress.orgresearchgate.netnih.govfrontiersin.org This metabolic shift contributes to improved plant tolerance to oxidative stress. embopress.orgresearchgate.netnih.govnih.govnottingham.ac.ukfrontiersin.orgconicet.gov.ar Studies have shown that the dipeptide Tyr-Asp, but not the individual amino acids tyrosine or aspartic acid, inhibits the activity of Arabidopsis GAPC. embopress.orgnih.govnottingham.ac.uk The interaction between Tyr-Asp and plant and mammalian GAPDHs has been demonstrated in vitro. nih.gov This suggests a potential evolutionarily conserved regulatory role for this dipeptide. embopress.orgnih.govnih.govnottingham.ac.ukconicet.gov.ar

While Tyr-Asp inhibits GAPC, studies have also indicated that other dipeptides, specifically those containing branched-chain amino acids, can inhibit other glycolytic/gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK), suggesting a multisite regulation of these pathways by dipeptides. embopress.orgresearchgate.netnih.govfrontiersin.orgconicet.gov.ar

Involvement in Cellular Signaling Pathways

This compound-containing peptides or the presence of Asp and Tyr residues in specific protein motifs are involved in various cellular signaling cascades.

G Protein-Coupled Receptor (GPCR) Signal Transduction

The Asp-Arg-Tyr (DRY) motif is a highly conserved sequence found on the cytoplasmic side of transmembrane helix 3 in many Class A GPCRs. oncohemakey.comub.edu This motif plays a crucial role in the conformational changes that allow the receptor to couple with and activate heterotrimeric G proteins. oncohemakey.comub.edunih.gov The aspartic acid residue within the DRY motif (Asp3.49 in the Ballesteros-Weinstein numbering system) is particularly important, and its protonation has been proposed as a key event in the activation process of some subclass I GPCRs. oncohemakey.com Mutations in the arginine residue within this motif have been shown to abolish or significantly reduce G protein coupling. oncohemakey.com While the this compound dipeptide itself is not the DRY motif, the presence of both aspartic acid and tyrosine residues within this critical GPCR signaling element highlights the importance of these amino acids in signal transduction via GPCRs. Furthermore, studies on angiotensin II type 1 (AT1) receptors, which are GPCRs, suggest that specific aspartic acid (Asp74) and tyrosine residues (Tyr292 and Tyr215) are important for G-protein binding and activation. ahajournals.org The Asp-Arg-Tyr motif in the second cytoplasmic loop of the AT1 receptor is also noted as important for G-protein activation. ahajournals.org

Ras Signaling Pathway Modulation

The Ras signaling pathway is a fundamental cascade involved in regulating various cellular processes, including proliferation, differentiation, and survival. nih.gov Ras proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. sdbonline.org This cycle is regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). sdbonline.org Specific regions within Ras proteins, known as 'switch regions', undergo conformational changes upon GTP binding and are crucial for interacting with downstream effector proteins. researchgate.net These switch regions contain key amino acid residues, including aspartic acid and tyrosine. For instance, Switch I in Ras includes residues from Asp30 to Tyr40. researchgate.net Peptides designed to target the switch regions of Ras proteins have the potential to modulate Ras activity and downstream signaling. mdpi.com Disrupting the interaction between Ras and its GEF, such as SOS (Son of sevenless), is a strategy being explored to inhibit the Ras pathway, and helical peptides have been investigated for this purpose. mdpi.com While the this compound dipeptide's direct role in modulating Ras signaling is not explicitly detailed in the search results, the presence and importance of aspartic acid and tyrosine residues within the critical switch regions and in proteins interacting with Ras highlight their significance in this pathway.

Cellular Adhesion and Migration Processes

Peptides containing the this compound sequence have been implicated in influencing cellular adhesion and migration. A complex peptide sequence, Ac-Gly-Asp-Tyr-Ser-His-Cys-Ser-Pro-Leu-Arg-Tyr-Tyr-Pro-Trp-Trp-Lys-Cys-Thr-Tyr-Pro-Asp-Pro-Glu-G, which includes multiple this compound occurrences, has been noted for its potential in enhancing cellular interactions and signaling pathways, making it a valuable tool for researchers studying cell adhesion and migration. chemimpex.com The specific arrangement of amino acids in such peptides can dictate their biological properties and potential uses in areas like biomaterials and tissue engineering, where they can mimic components of the extracellular matrix to promote cell growth and differentiation. chemimpex.com

Metabolite Functions and Related Biological Activities

This compound functions as a metabolite and is associated with various biological activities. The dipeptide Aspartyl-tyrosine is related to cholecystokinin (B1591339) (CCK), a peptide hormone involved in digestion, and is part of the sequence of Cholecystokinin Octapeptide (1-2) (desulfated). ontosight.ai This suggests a potential role for this compound in gastrointestinal functions. ontosight.ai Furthermore, given the involvement of CCK in satiety signaling and potential roles in anxiety and stress responses, this compound may also have implications in neuroscience and neuropharmacology. ontosight.ai

In plants, acidic dipeptides, including Tyr-Asp, have been observed to accumulate under various stress conditions such as heat, dark, and microbial infection. frontiersin.org This accumulation is linked to autophagy and protein recycling. researchgate.netfrontiersin.org The role of Tyr-Asp in inhibiting GAPC and redirecting metabolic flux towards NADPH production is considered a mechanism contributing to stress resistance in plants. embopress.orgresearchgate.netnih.govnih.govnottingham.ac.ukfrontiersin.orgconicet.gov.ar

Beyond metabolic regulation and signaling, peptides containing Asp and Tyr residues have also demonstrated other biological activities. For instance, peptides with sequences like Asp-Asp-Asp-Tyr (DDDY) have shown antibacterial effects against certain bacteria and fungi, such as Escherichia coli, Pseudomonas aeruginosa, and Monilia albicans. nih.govnih.govresearchgate.net Studies on the antibacterial mechanism of DDDY suggest it interacts with bacterial cell membranes, affecting membrane transport and amino acid metabolism. nih.govresearchgate.net

Post-Translational Modifications of Tyrosine Residues within this compound Sequences

Tyrosine residues within peptide sequences, including those containing the this compound motif, are subject to significant post-translational modifications (PTMs) that can dramatically alter their function and interaction profiles. Two prominent PTMs are phosphorylation and sulfation.

Phosphorylation Dynamics and Recognition

Protein phosphorylation, primarily occurring on serine, threonine, and tyrosine residues, is a ubiquitous regulatory mechanism in nearly all cellular processes across diverse organisms. nih.govbiorxiv.org This modification involves the transfer of a phosphoryl group to the amino acid side chain, introducing a negative charge and increasing the residue's size, which can impact local peptide structure, global protein conformation, and intermolecular interactions. nih.govbiorxiv.org

Tyrosine phosphorylation is catalyzed by protein kinases, while phosphatases remove the phosphate group, highlighting the dynamic and reversible nature of this modification. biorxiv.org Phosphorylation sites are frequently found in intrinsically disordered regions (IDRs) of proteins and are often surrounded by flexible residues, potentially facilitating kinase access. biorxiv.org Short linear motifs (SLiMs) within IDRs can also be involved in protein recognition events mediated by phosphorylation. biorxiv.org

While the standard approach to mimic phosphorylated serine or threonine is mutation to aspartate or glutamate, this mimicry is less effective for phosphotyrosine due to differences in charge, size, and geometry. nih.gov The sequence context surrounding a tyrosine residue plays a crucial role in its recognition by specific tyrosine protein kinases. For instance, studies on the transforming protein p60src identified a phosphorylated tyrosine within the sequence Arg-Leu-Ile-Glu-Asp-Asn-Glu-Tyr(P)-Thr-Ala-Arg, suggesting that acidic residues, particularly glutamic acid residues on the N-terminal side, can be important for kinase recognition. nih.govcapes.gov.br Another study indicated that an optimal peptide substrate for [Src-family] C-terminal protein kinase contains the sequence Glu-Glu-Asp/Glu-Ile-Tyr-Phe-Phe-Phe-Phe relative to the phosphorylated tyrosine. qmul.ac.uk

Phosphorylation of tyrosine residues can induce conformational changes in proteins, influencing their interactions. For example, in the epidermal growth factor (EGF) receptor, phosphorylation of specific tyrosine residues located between Asp-Glu-Glu and Gln-Gln sequences is necessary for the binding of a conformation-specific antibody, suggesting a phosphorylation-induced alteration in receptor conformation. molbiolcell.org

Sulfation and its Functional Implications

Tyrosine sulfation is another crucial post-translational modification occurring in the secretory pathway of most eukaryotes, including plants. pnas.orgnih.gov This modification involves the transfer of a sulfate (B86663) group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of a tyrosine residue, catalyzed by tyrosylprotein sulfotransferases (TPSTs). pnas.orgnih.govoup.comfrontiersin.org

The presence of an aspartic acid residue immediately N-terminal to a tyrosine (the this compound sequence) is considered a minimum requirement for tyrosine sulfation in plants, and the presence of multiple acidic amino acids nearby can significantly enhance sulfation. pnas.orgoup.com In mammals, while TPSTs exhibit broad substrate specificity, most substrates with at least moderate affinity have an Asp residue just proximal to the sulfated tyrosine. nih.gov

Tyrosine sulfation is essential for the biological activity of several secreted peptide hormones in plants, such as Phytosulfokine (PSK) and Plant Peptide Containing Sulfated Tyrosine (PSY) families. pnas.orgfrontiersin.orgmdpi.com For example, the conserved this compound residues are crucial for PSY peptide function, and tyrosine sulfation at this site, catalyzed by TPST, is vital for biological activity. mdpi.com Absence of sulfation can reduce biological activity, potentially by lowering the peptide's affinity for its receptor. mdpi.com PSK, a pentapeptide, contains two sulfated tyrosines and is involved in processes like root elongation and immunity. oup.commdpi.com

Sulfotyrosine residues can potentiate protein-protein interactions through dual mechanisms: the negatively charged sulfate group can form electrostatic interactions with basic residues (arginine or lysine) in the binding partner, while the tyrosine aromatic ring can engage in nonpolar and stacking interactions. nih.govbiorxiv.org This makes sulfotyrosine a significant determinant of interaction specificity, particularly in extracellular protein-protein interactions. nih.govbiorxiv.org

Tyrosine sulfation has been observed in therapeutic antibodies, where it can increase binding affinity and neutralization potency to their targets, such as interleukin-4. mdpi.com The increased affinity is likely due to charge-charge interactions between the sulfate's negative charges and positive charges on the antigen. mdpi.com

Antioxidant Mechanisms of this compound and Related Peptides

Peptides containing tyrosine and aspartic acid residues, including the this compound sequence, have demonstrated antioxidant properties. The antioxidant activity of peptides is influenced by their amino acid composition, sequence, hydrophobicity, and structure. rsc.orgnih.gov

Amino acids like tyrosine, cysteine, glycine (B1666218), glutamic acid, and aspartic acid, particularly when present as direct proton donors, contribute significantly to radical-scavenging activity by quenching unpaired electrons or radicals. mdpi.com The phenolic hydroxyl group of tyrosine is a key contributor to antioxidant activity through its ability to donate a hydrogen atom. nih.govnih.gov Acidic amino acids like aspartic acid and glutamic acid can play roles in chelating metal ions, which can catalyze oxidative reactions. mdpi.com

Studies on peptides containing the this compound sequence or related motifs have shown direct free radical scavenging effects, leading to reduced levels of reactive oxygen species (ROS) and maintenance of cellular antioxidant enzymes. nih.gov For instance, the peptides Asp-Asp-Asp-Tyr (DDDY) and this compound-Asp-Asp (DYDD) have shown protective effects against oxidative stress in HepG2 cells. nih.govacs.org Quantum chemistry analysis has indicated that the arrangement of amino acids affects the distribution of the highest occupied molecular orbital energy and thus influences antioxidant activity. nih.gov

The location of tyrosine within a peptide sequence can also impact its antioxidant activity. Peptides with tyrosine at the terminals have been reported to show strong antioxidant activity. mdpi.com The presence of hydrophobic amino acid residues near tyrosine can also enhance antioxidant capacity. nih.gov

The mechanism of antioxidant peptides can involve hydrogen atom transfer (HAT) and single electron transfer (SET) reactions to deactivate free radicals, as well as chelation of metal ions. nih.gov

Table 1: Examples of this compound or Related Antioxidant Peptides and Their Activities

| Peptide Sequence | Source | Activity Measured | IC50 Value (if available) | Citation |

| Asp-Cys-Gly-Tyr | Tilapia frame protein | Hydroxyl radical scavenging | 27.6 μg/mL | mdpi.com |

| Asn-Tyr-Asp-Glu-Tyr | Tilapia frame protein | Hydroxyl radical scavenging | 38.4 μg/mL | mdpi.com |

| Asp-Asp-Asp-Tyr (DDDY) | Synthetic | Protection against oxidative stress | Not specified | nih.govacs.org |

| This compound-Asp-Asp (DYDD) | Synthetic | Protection against oxidative stress | Not specified | nih.govacs.org |

| Tyr-Asp | Synthetic | Inhibition of GAPC activity | Not specified | nih.gov |

| Leu-Tyr | Abalone muscle extract | ABTS radical scavenging | Highest activity reported | oup.com |

Interactions with Biological Macromolecules (e.g., Protein-Protein Interactions)

Peptides containing the this compound sequence can participate in interactions with biological macromolecules, including protein-protein interactions. These interactions are crucial for various biological processes, such as signal transduction, enzymatic activity, and the formation of molecular complexes. ontosight.aiwikipedia.org

Protein-protein interactions are mediated by a combination of forces, including electrostatic interactions, hydrogen bonding, and hydrophobic effects. wikipedia.org The specific amino acid residues involved and their arrangement within the peptide and the interacting protein determine the specificity and strength of the interaction. wikipedia.orgoup.com

The this compound motif has been observed in protein-protein interfaces. For instance, in a statistical study of protein-protein interfaces, this compound was identified as a common neighbor pair with a notable preference for interacting with arginine and lysine (B10760008) residues. ista.ac.at This suggests the formation of salt bridges across the interface, flanked by the tyrosine residue. ista.ac.at

Studies have also explored the interaction of this compound or related peptides with specific proteins. The dipeptide Tyr-Asp has been shown to inhibit the enzymatic activity of Glyceraldehyde 3-phosphate dehydrogenase (GAPC) in plants, affecting redox metabolism. nih.gov This interaction involves the binding of Tyr-Asp to the catalytic pocket of GAPC. nih.gov

Furthermore, peptides containing Asp and Tyr residues have been investigated for their potential to interact with viral proteins. Peptides isolated from tilapia viscera hydrolysate, including Asp-Trp and Val-Tyr, have shown binding affinity to components of the SARS-CoV-2 virus, such as the spike glycoprotein, suggesting potential antiviral interactions. researchgate.net

Anion-π interactions involving aspartate and aromatic residues like tyrosine can also contribute to protein-protein interactions. While aspartate shows varying preferences for interacting with different aromatic amino acids at protein interfaces, these interactions, particularly in triads, can play a role in stabilizing protein complexes. rsc.org

Role as a Chromophore in Photosensory Proteins

The this compound sequence, particularly in conjunction with other amino acids like glycine (forming this compound-Gly), can contribute to the formation of a chromophore in certain proteins, enabling them to absorb light and function as photosensory molecules. ontosight.ai

Chromophores are the parts of molecules responsible for light absorption. In the context of this compound-containing sequences, the tyrosine residue's aromatic ring is crucial for this light absorption property. ontosight.ai This ability to absorb light is fundamental to the function of photosensory proteins, which allow organisms to sense and respond to light stimuli. ontosight.ai

Examples of photosensory proteins where Asp and Tyr residues play important roles include cyanobacteriochromes (CBCRs) and phytochromes. CBCRs are cyanobacterial photosensory proteins that utilize linear tetrapyrrole (bilin) chromophores. kaist.ac.krmdpi.com Residues equivalent to aspartate and tyrosine in specific motifs within these proteins, such as the DXCF motif, are expected to play a role in photoconversion, the light-induced interconversion between different spectral states. kaist.ac.kr Variations in residues near the chromophore, including aspartate and tyrosine, can modulate the spectral tuning of these proteins. kaist.ac.kr

Phytochromes are another class of photoreceptors that contain bilin chromophores and are involved in regulating light responses in plants, fungi, and bacteria. mdpi.comresearchgate.net These proteins undergo light-induced conformational changes initiated by the isomerization of the bilin chromophore. mdpi.comresearchgate.net Conserved aspartate and tyrosine residues in the chromophore binding domain can interact with the chromophore and influence photoconversion. researchgate.netnih.gov

In some fluorescent proteins, the chromophore is formed through post-translational modifications of specific amino acid residues, including tyrosine. For instance, in some red fluorescent proteins (RFPs), the chromophore is synthesized from the sequence this compound-Gly through a series of modifications. researchgate.net The oxidative decarboxylation of the aspartate residue in this sequence is an intermediate step in the formation of the red chromophore. researchgate.net

The involvement of this compound or related sequences in chromophore formation and function highlights their importance in light perception and signaling pathways in various biological systems.

Table 2: Role of this compound/Related Sequences in Photosensory Proteins

| Protein Type | Organism/Context | Key Sequence/Residues Involved | Role in Photosensory Function | Citation |

| Chromophore (this compound-Gly) | General | This compound-Gly | Light absorption, Photosensory proteins, Optogenetics | ontosight.ai |

| Cyanobacteriochromes (CBCRs) | Cyanobacteria | Asp and Tyr in motifs (e.g., DXCF) | Modulating spectral tuning, Photoconversion efficiency | kaist.ac.kr |

| Phytochromes | Plants, Fungi, Bacteria | Conserved Asp and Tyr | Interaction with chromophore, Influencing photoconversion | researchgate.netnih.gov |

| Red Fluorescent Proteins (RFPs) | Various (engineering context) | This compound-Gly | Chromophore formation through post-translational modification | researchgate.net |

| Sensory Rhodopsin I (SR-I) | Halobacterium salinarum | Asp-201, Tyr-87, etc. | Phototaxis signaling | pnas.org |

Molecular Recognition and Receptor Binding Dynamics of Asp Tyr Containing Ligands

Binding to G Protein-Coupled Receptors (GPCRs)

Asp-Tyr-containing ligands have been shown to interact with several GPCR families, influencing a range of physiological processes. The binding dynamics often involve specific amino acid residues within both the ligand and the receptor, highlighting the molecular precision of these interactions.

Cholecystokinin (B1591339) (CCK) Receptors (CCK-B, CCK2R)

Cholecystokinin (CCK) peptides, which play roles as hormones and neurotransmitters, interact with CCK receptors, primarily the CCK-A and CCK-B (also known as CCK2R) subtypes. nih.gov The CCK-B receptor is predominantly found in the central nervous system. nih.gov The biological activity of CCK is largely conferred by its carboxyl-terminal octapeptide sequence, which includes a sulfated tyrosine residue. atsbio.com The sulfated form of CCK-8, this compound(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, exhibits high affinity for both CCK1 (CCK-A) and CCK2 (CCK-B) receptors. atsbio.com The non-sulfated form of CCK-8 shows lower affinity for both receptor types, with moderate selectivity for CCK2 receptors. atsbio.com

Studies investigating the molecular basis of CCK binding to its receptors have highlighted the importance of specific interactions. For the CCK-A receptor, a charge-charge interaction between the sulfated tyrosine residue of the peptide and an arginine residue in the second extracellular loop of the receptor (position 197) is crucial. researchgate.net Evidence suggests a direct interaction between the penultimate aspartic acid of cholecystokinin and histidine 207 in the second extracellular loop of the CCK-B receptor. wikipedia.org

Analogs of CCK-8 containing the this compound sequence have been synthesized to investigate receptor binding. For instance, the octapeptide analog SNF 9007 (this compound-D-Phe-Gly-Trp-(N-Me)Nle-Asp-Phe-NH2) is a potent and selective ligand for the CCK-B receptor. acs.org Research using topographical constraints on the tryptophan residue within this analog has provided insights into the binding requirements for CCK-B receptors. nih.gov

Opioid Receptors (δ-Opioid Receptor)

Interestingly, some CCK analogs, including SNF 9007, have also demonstrated binding to δ-opioid receptors. acs.orgnih.gov This suggests potential overlapping topographical structural requirements between CCK-B and δ-opioid receptors for their ligands. acs.org Naturally occurring peptides with high affinity and selectivity for δ-opioid binding sites, known as deltorphins, have been isolated. pnas.org Two such deltorphins, isolated from the skin of Phyllomedusa bicolor frogs, have the sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 (Deltorphin I) and Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2 (Deltorphin II). pnas.org These peptides, containing an Asp or Glu residue in a position analogous to Asp in this compound, show very high affinity for delta receptors. pnas.org

Studies comparing deltorphin (B1670231) I and dermorphin (B549996) (a μ-opioid receptor selective peptide) have revealed similarities in the ligand-binding domains of μ- and δ-opioid receptors, with the δ-receptor possessing an additional address subsite that accommodates the C-terminal tetrapeptide motif of deltorphin I and dermenkephalin (another opioid peptide). nih.gov The tripeptide motif at the C-terminus of deltorphin I and dermenkephalin are critical for high selectivity at the δ-opioid receptor. nih.gov

Cannabinoid Receptors (CB2 Receptor)

The Asp-Arg-Tyr (DRY) motif is a highly conserved sequence in most rhodopsin-like GPCRs, located at the junction of transmembrane helix 3 and intracellular loop 2. nih.govpsu.edu This motif is considered a candidate site for interaction with G proteins. psu.edu Studies on the CB2 cannabinoid receptor have investigated the role of this DRY motif (specifically Asp130, Arg131, and Tyr132 in CB2). nih.gov Mutations in Asp130 significantly reduced the binding of cannabinoid agonists. nih.govpsu.edu While mutations in Arg131 and Tyr132 had less impact on agonist binding, Tyr132 appeared to play a role in downstream signaling. nih.gov

Computer modeling studies of alkylamides binding to the CB2 receptor suggest that the amide group interacts with a hydrophilic pocket surrounded by residues including Asp-189 and Tyr-190. researchgate.net Tyr-190 is implicated in both hydrogen bond and π-π interactions with the alkylamide. researchgate.net Other residues identified as important for CB2 ligand activity include Asp-130, Arg-131, and Tyr-132 (the DRY motif), as well as Tyr-190 and Phe-197, which are necessary for agonist binding. researchgate.net

Muscarinic Acetylcholine (B1216132) Receptors (m1 Receptor)

The Asp-Arg-Tyr triad (B1167595) is also present in muscarinic acetylcholine receptors, including the m1 receptor. nih.govresearchgate.netucl.ac.uk Research on the m1 receptor has focused on the role of Asp122 and Tyr124 within this triad. nih.govresearchgate.net Mutations at these positions often attenuated or prevented the expression of binding sites for antagonists, although the affinity of the expressed sites was unaltered. nih.govresearchgate.net This suggests that Asp122 and Tyr124 are important for efficient receptor folding and expression rather than direct participation in signaling, a role distinct from that of the conserved Arg123, which is critical for G protein activation. nih.gov

Studies investigating the binding of allosteric modulators to the m1 receptor have identified residues contributing to the binding pocket, including Tyr-85 in transmembrane domain 2, Tyr-179 and Phe-182 in the second extracellular loop, and Glu-397 and Trp-400 in transmembrane helix 7. nih.gov While not directly focused on this compound as a ligand, this research highlights the importance of Asp and Tyr residues within the receptor structure for ligand binding and function. Mutation of residues in the orthosteric binding pocket, such as Asp-105, were found to indirectly contribute to the binding affinity of allosteric modulators. nih.govresearchgate.net

Glucagon-like Peptide-1 Receptors (GLP-1R)

The Glucagon-like Peptide-1 Receptor (GLP-1R) is a class B GPCR that binds the peptide hormone GLP-1. While this compound is not a core sequence in mature GLP-1, studies on GLP-1R binding have identified the importance of Asp and Tyr residues within the receptor and their interactions with GLP-1. For example, residues in the extracellular domain and transmembrane helices of GLP-1R, including Asp198 and Tyr205, are considered important for the binding of the N-terminal portion of GLP-1. frontiersin.org However, mutation of Tyr205 to alanine (B10760859) did not alter receptor activity or ligand binding, suggesting it may not be a direct binding site. frontiersin.org

Mutagenesis studies on GLP-1R have highlighted other important interactions. For instance, Arg380 in transmembrane helix 7 has been shown to interact with Glu9 in GLP-1, with mutations demonstrating reciprocal rescue effects on potency. nih.gov While Glu9 is not Asp, this illustrates the critical nature of acidic residues in the ligand interacting with basic residues in the receptor. Other studies have investigated the impact of substituting Glu9 in GLP-1 with other amino acids, including Asp and Tyr, on receptor binding affinity and potency, with varying results depending on the cell system used. acs.org

Integrin Receptor Interactions (e.g., αvβ3 Integrin)

Integrins are cell adhesion receptors that recognize various ligands, often containing an Arg-Gly-Asp (RGD) tripeptide sequence. oup.comaacrjournals.org The αvβ3 integrin is one such receptor that binds to RGD-containing proteins and peptides. oup.comaacrjournals.org While this compound is not the canonical RGD sequence, the Asp residue is a critical component of the RGD motif responsible for binding to integrins. The acidic side chain of Asp in the RGD sequence directly coordinates a divalent cation (e.g., Mg2+) in the β subunit of the integrin. ashpublications.org

Although the primary binding motif for many integrins is RGD, peptides containing Asp and Tyr residues have been explored in the context of integrin interactions. For example, a cyclic peptide containing the sequence Cys-Arg-Gly-Asp-Tyr-Cys with a disulfide bridge has been reported and evaluated for binding to αvβ3 integrin. europeanreview.org This highlights that while the RGD sequence is key, the surrounding amino acids, including Tyr, can be part of integrin-binding peptides. The β subunits of integrins contribute to ligand binding, and specific regions within the β subunit, such as amino acids 61-203 in αvβ3, are involved in RGD binding. oup.com A mutation of Asp119 to tyrosine in the β3 subunit was shown to inactivate αIIbβ3 integrin binding to fibrinogen, underscoring the importance of this aspartate residue. oup.com

Acetylcholinesterase (AChE) Binding Site Interactions

Acetylcholinesterase (AChE) is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. ebi.ac.ukmdpi.com The active site of AChE is located at the bottom of a deep, narrow gorge, approximately 20 Å deep and 5 Å wide, lined with numerous aromatic residues. ebi.ac.ukmdpi.com Within this gorge are two key binding sites: the catalytic anionic site (CAS) at the base and the peripheral anionic site (PAS) near the entrance. ebi.ac.ukmdpi.com

While this compound itself is not a direct substrate or classical inhibitor of AChE like acetylcholine or therapeutic anticholinesterase drugs, studies on related peptides and the composition of the AChE binding sites provide insights into potential interactions. The PAS, for instance, is known to interact with cationic ligands and is formed by a cluster of aromatic residues, predominantly tryptophans. ebi.ac.uk The CAS also contains aromatic residues and the catalytic triad (Ser-His-Glu). mdpi.com

Although direct data on this compound binding specifically to AChE is limited in the provided search results, the presence of aspartic acid (Asp) and tyrosine (Tyr) in the dipeptide suggests potential interaction mechanisms based on the known properties of the AChE binding sites. Aspartic acid, being negatively charged at physiological pH, could potentially engage in ionic interactions with positively charged residues or participate in hydrogen bonding. Tyrosine, with its aromatic ring and hydroxyl group, can participate in pi-cation interactions, pi-stacking interactions, and hydrogen bonds with aromatic and polar residues within the gorge. ebi.ac.ukrsc.org

Research on other ligands binding to AChE highlights the importance of specific residue interactions. For example, acetylcholine forms pi-cation interactions with tryptophan residues and weak hydrogen bonds with tyrosine residues within the gorge. ebi.ac.uk Inhibitors like tacrine (B349632) and donepezil (B133215) also utilize interactions with aromatic residues in both the CAS and PAS. ebi.ac.uknih.gov

While not directly involving this compound and AChE, studies on other protein interactions demonstrate the capacity of Asp and Tyr residues to participate in significant binding events. For instance, anion-pi interactions involving aspartate and aromatic amino acids like tyrosine have been observed in biomolecules, contributing to protein stability and recognition. rsc.org Furthermore, hydrogen bonds involving Tyr and Asp side chains are common in protein structures and can play a role in molecular recognition. researchgate.net

Given the composition of this compound and the characteristics of the AChE binding gorge, it is plausible that this compound could engage in transient or low-affinity interactions with residues in either the PAS or CAS through a combination of ionic interactions, hydrogen bonding, and potentially weak aromatic interactions, should it be present in the microenvironment of the enzyme. However, specific experimental data detailing these interactions for the this compound dipeptide with AChE were not prominently found in the search results.

Mechanisms of Ligand-Receptor Association and Dissociation

The mechanisms of ligand-receptor association and dissociation are fundamental to molecular recognition and biological signaling. These processes are dynamic and can be described by kinetic parameters, namely the association rate constant (kon) and the dissociation rate constant (koff). researchgate.netabdn.ac.uk The ratio of these rate constants defines the equilibrium dissociation constant (Kd), which is a measure of the affinity of the ligand for its receptor. researchgate.netlibretexts.org A smaller Kd value indicates higher affinity, meaning the ligand binds more tightly to the receptor and is less likely to dissociate. libretexts.org

Ligand-receptor association is typically a diffusion-controlled process followed by conformational adjustments and specific molecular interactions. The initial encounter between the ligand and receptor is influenced by factors such as concentration, diffusion rates, and general electrostatic or hydrophobic attractions. Once in proximity, specific interactions like hydrogen bonds, ionic bonds, van der Waals forces, and pi-stacking interactions form, stabilizing the ligand-receptor complex. The "goodness of fit" at a molecular level influences the association rate. abdn.ac.uk

Dissociation, conversely, involves the breaking of these stabilizing interactions, leading to the release of the ligand from the receptor. The rate of dissociation is primarily dependent on the strength of the chemical bonds and interactions formed during association. abdn.ac.uk

For this compound or peptides containing this sequence, the mechanisms of association and dissociation with a target protein would involve these general principles. The charged carboxyl group of aspartic acid and the polar hydroxyl group and aromatic ring of tyrosine provide potential interaction points.

Studies on other peptide ligands and their receptors offer relevant examples. For instance, plant peptide hormones, some of which contain an N-terminal this compound motif, bind to leucine-rich repeat receptor kinases (LRR-RKs) with varying affinities. pnas.orgnih.gov The binding involves specific interactions within a binding platform or pocket on the receptor ectodomain. pnas.orgpnas.org For sulfated tyrosine-containing peptides, a dedicated binding pocket for the sulfotyrosine residue contributes significantly to the binding affinity. pnas.org Extended backbone interactions between the peptide and the receptor also play a crucial role in stabilizing the complex. pnas.orgpnas.org

The dissociation constant (Kd) for peptide-receptor interactions can range from nanomolar to micromolar, reflecting different binding strengths. pnas.orgnih.gov For example, certain plant peptide ligands with an this compound motif interact with their receptors with dissociation constants in the high nanomolar to mid-micromolar range. pnas.orgnih.gov This indicates reversible binding, allowing for dynamic modulation of the biological response. abdn.ac.uk

While the specific kon and koff rates for this compound binding to various potential targets were not detailed in the search results, the general mechanisms involve the formation and breaking of non-covalent interactions. The balance between the rates of association and dissociation dictates the duration and strength of the ligand-receptor interaction, which in turn influences the downstream biological effects. Factors such as the local environment (e.g., pH, ionic strength), temperature, and the presence of competing ligands can also influence these kinetic rates.

The interaction of the dipeptide Tyr-Asp (the reverse sequence) with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) provides an example of a dipeptide binding to an enzyme, leading to inhibition. nih.govfrontiersin.org This interaction affects the enzyme's activity and redirects metabolic pathways. nih.govfrontiersin.orgresearchgate.net While the detailed kinetic mechanisms of association and dissociation for Tyr-Asp with GAPDH were not fully elaborated in the provided snippets, the observation of inhibition implies a binding event with specific molecular interactions occurring at the enzyme's active site or a regulatory site. nih.govfrontiersin.org The estimated IC50 values for related cyclic dipeptides interacting with GAPDH suggest varying binding strengths. oup.comoup.com

Data Tables

| Ligand Peptide (containing or related to this compound) | Receptor | Dissociation Constant (Kd) | Reference |

| RGF peptides (N-terminal this compound motif) | RGFRs | High nanomolar to mid-micromolar | pnas.orgnih.gov |

| CIF1/2 peptides (contain sulfated Tyr, related sequence) | GSO1/SGN3 | Low nanomolar | pnas.orgnih.gov |

| cyclo(Tyr-Asp) | GAPC1/GAPDH | ~1.5 mM (IC50) | oup.comoup.com |

Note: The IC50 for cyclo(Tyr-Asp) with GAPC1/GAPDH is listed as it indicates binding strength, although it is an inhibition constant, not a direct dissociation constant.

Structure Activity Relationship Sar and Conformational Analysis of Asp Tyr Peptides

Influence of Amino Acid Substitutions and Modifications on Biological Activity

Amino acid substitutions and modifications within or around the Asp-Tyr sequence can profoundly influence the biological activity of peptides. The specific effects depend on the nature of the substitution and its position relative to the this compound motif. For instance, studies on protease inhibitors have shown that replacing Asp with Tyr at a specific site (P2') significantly enhanced inhibitory activity against chymotrypsin (B1334515). This Asp→Tyr substitution at the P2' site of OMCHI3(P1Met) resulted in a 35,000-fold increase in effectiveness, with an inhibitor constant (Ki) of 1.17×10⁻¹¹ M. oup.com This highlights the importance of the electrostatic properties and the presence of an aromatic ring at this position for interaction with the enzyme. Conversely, replacing Arg with Ala at the P3' site of the same modified peptide greatly reduced chymotrypsin inhibition. oup.com

The influence of amino acid substitutions extends beyond direct interactions at an active site. They can affect peptide folding, stability, and presentation of the this compound motif for binding.

Conformational States and Dynamics in Solution and Bound States

Peptides, including those containing the this compound sequence, exist in dynamic equilibrium between various conformational states in solution. These dynamics are crucial for their interactions with target molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are instrumental in characterizing these conformational states. researchgate.net, mpg.de

NMR studies of short linear peptides have demonstrated that amino acid sequence influences the population of specific conformers, such as reverse turns, in water solution. nih.gov While peptides in the unfolded state predominantly adopt extended chain conformations, certain sequences can favor folded structures like beta-turns. nih.gov The presence of a beta-turn conformation has been confirmed by techniques like circular dichroism. nih.gov

The conformational landscape of a peptide can change upon binding to a receptor or protein. This can involve conformational selection, where the unbound protein exists in an ensemble of conformations, some of which are similar to the ligand-bound state, and binding shifts the equilibrium towards the bound state. plos.org Alternatively, induced fit may occur, where the protein undergoes structural changes upon ligand binding. plos.org Studies of protein-protein interactions show that side-chain dynamics are important for differentiating the roles of interface residues in binding. nih.gov Amino acids with symmetric aromatic groups like Tyr, and charged groups like Asp, show significant changes in dihedral angles closest to the backbone upon binding. nih.gov

Molecular dynamics simulations are also used to study protein dynamics and generate conformational ensembles. mpg.de The conformational strain of peptides can be analyzed in ligand-receptor complexes, comparing solution-state and bound-state conformers. acs.org

The this compound motif itself can influence local conformation. For instance, a Tyr-Asp motif at the C-terminus of a protein was reported to be involved in stabilizing protein interactions, with the Tyr residue forming a hydrogen bond. nih.gov

Role of this compound Motif in Peptide Folding and Stability

The intrinsic energetics of amino acid side chains, including those of Phe and Tyr, are suggested to play important roles in protein folding and stability. nih.gov The presence of charged residues like Asp can influence the electrostatic environment, which is a key factor in protein stability. brieflands.com

In larger peptide contexts, specific sequences containing Asp and Tyr can induce or stabilize secondary structures. For example, the introduction of Asp and Lys residues can be used to form lactam bridges that stabilize helical conformations in peptides. frontiersin.org The formation of intramolecular hydrogen bonds can also contribute to the stabilization of folded structures in peptides. nih.gov, researchgate.net

Studies on protein folding often examine the role of specific residues in stabilizing folded states. For instance, the hydrophobic effect, driven by the burial of nonpolar side chains, contributes significantly to protein stabilization. brieflands.com While Asp and Tyr are not exclusively hydrophobic, the aromatic ring of Tyr contributes to hydrophobic interactions, and the charged carboxyl group of Asp can participate in electrostatic interactions and hydrogen bonding, both of which influence folding and stability. rsc.org, nih.gov

The this compound motif has been implicated in protein folding in some contexts. For example, the dipeptide Tyr-Asp has been suggested to be involved in protein folding, potentially by interacting with chaperones. nih.gov

Topographical Requirements for Receptor Binding

The topographical requirements for receptor binding refer to the specific spatial arrangement of chemical groups on a ligand that are necessary for recognition and binding by a receptor. For peptides containing the this compound motif, both the backbone conformation and the side-chain orientations of Asp and Tyr, as well as surrounding residues, contribute to these requirements.

The side chains of amino acids like Tyr play a significant role in receptor binding through interactions such as hydrophobic interactions involving the aromatic ring and hydrogen bonding involving the hydroxyl group. rsc.org The specific orientation (rotamer) of the Tyr side chain can be critical for potent and selective binding to receptors. figshare.com Similarly, the charged side chain of Asp can participate in electrostatic interactions with the receptor binding site.

Molecular modeling and structural studies, including NMR and X-ray crystallography, are used to determine the conformations of peptides in their bound state and to infer the topographical requirements of the receptor binding site. researchgate.net, mpg.de These studies can reveal preferred side-chain orientations and backbone conformations that are recognized by the receptor. figshare.com

The concept of topographical requirements is also relevant in the context of antibody-protein interactions, where the shape and chemical features of peptide epitopes are recognized by the antibody paratope. pnas.org Aromatic residues, particularly Tyr, are often enriched in antibody paratopes and contribute significantly to binding energy through interactions with the epitope. pnas.org

Peptide Backbone and Side Chain Contributions to Biological Specificity

Both the peptide backbone and the amino acid side chains of the this compound motif, and the peptide it is a part of, contribute to its biological specificity. The backbone provides the structural scaffold, while the side chains offer chemical diversity and specific interaction points.

The side chains of Asp and Tyr contribute specifically to biological interactions. The aspartic acid side chain is negatively charged at physiological pH and can participate in electrostatic interactions, salt bridges, and hydrogen bonds. The tyrosine side chain contains a phenolic hydroxyl group that can act as a hydrogen bond donor or acceptor, and its aromatic ring can engage in hydrophobic interactions and pi-stacking. rsc.org These varied interactions contribute to the affinity and specificity of peptide binding to its target.

The interplay between backbone conformation and side-chain interactions is critical for specificity. For example, the orientation of a side chain is constrained by the backbone conformation. nih.gov Studies have shown that intrinsic side-chain energetics can influence backbone preferences. nih.gov

Amino acid substitutions highlight the specific contributions of side chains to activity and specificity. Replacing a side chain with another of different size, charge, or hydrophobicity can alter binding affinity and functional outcome. oup.com, biorxiv.org The position of a residue within the peptide sequence also matters, as it affects its local environment and how its side chain is presented for interaction. mdpi.com

Advanced Analytical and Biophysical Methodologies for Asp Tyr Characterization

Mass Spectrometry (MS) Techniques for Peptide Analysis

Mass spectrometry is a cornerstone for peptide analysis, providing highly sensitive and accurate data on molecular weight, sequence, and post-translational modifications. Various MS-based approaches are employed to characterize Asp-Tyr and related peptides.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the definitive identification and precise quantification of peptides like this compound in complex biological matrices. nih.govthermofisher.com The process involves the chromatographic separation of the peptide from other components, followed by its ionization and subsequent fragmentation and detection.

The initial separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), where peptides are separated based on their hydrophobicity. nih.gov For polar molecules like amino acids and short peptides, hydrophilic interaction liquid chromatography (HILIC) can also be used to achieve better retention and peak shape. nih.gov Once separated, the peptide is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which generates gas-phase ions of the molecule.

For quantification, a method known as multiple reaction monitoring (MRM) is often employed. sciex.com In this approach, the mass spectrometer is set to specifically select the precursor ion of this compound, fragment it, and then monitor for specific, characteristic fragment ions. This high specificity allows for accurate quantification even at very low concentrations. sciex.comresearchgate.net Method validation typically ensures linearity, sensitivity, accuracy, and precision for reliable results. nih.gov

| Parameter | Typical Condition/Method | Purpose |

| Chromatography | Reversed-Phase (RP) or HILIC | Separates this compound from other components in a sample based on polarity. nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged gas-phase peptide ions for MS analysis. researchgate.net |

| MS Analysis Mode | Tandem MS (MS/MS) | Enables fragmentation of the peptide for sequence confirmation and specific detection. creative-proteomics.com |

| Quantification | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for measuring the amount of this compound. sciex.com |

| Internal Standard | Stable-isotope-labeled this compound | Used to correct for matrix effects and variations in sample processing and instrument response. nih.gov |

A summary of typical parameters used in LC-MS/MS for the analysis of this compound.

For the precise determination of molecular weight and the analysis of isotopic distribution, time-of-flight (TOF) mass analyzers are frequently used, coupled with either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) sources. ucsf.edu Both techniques provide high mass accuracy, often better than 20 ppm (0.002%), which is crucial for confirming the elemental composition of the peptide. lcms.cz

MALDI-TOF MS involves co-crystallizing the peptide sample with a matrix material on a target plate. creative-proteomics.com A laser is fired at the crystals, causing the desorption and ionization of the peptide molecules, which typically acquire a single positive charge. creative-proteomics.com These ions are then accelerated into the TOF analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. creative-proteomics.com MALDI-TOF is particularly useful for obtaining clean spectra with singly charged ions, simplifying molecular weight calculation. creative-proteomics.comresearchgate.net

ESI-TOF MS , in contrast, generates a series of multiply charged ions from the peptide in solution. ucsf.edu This distribution of charge states allows for the determination of the molecular mass of a peptide with very high precision from a complex spectrum using a deconvolution algorithm. lcms.cz The combination of liquid chromatography with ESI-TOF MS (LC/TOF-MS) provides rapid and accurate molecular weight confirmation for peptides in a mixture. lcms.cz

| Feature | MALDI-TOF MS | ESI-TOF MS |

| Ionization Method | Matrix-Assisted Laser Desorption/Ionization | Electrospray Ionization |

| Typical Ion State | Singly charged ions [M+H]+ | Multiply charged ions [M+nH]n+ ucsf.edu |

| Sample State | Solid co-crystal with matrix | Liquid solution lcms.cz |

| Key Advantage | Simple spectra, high throughput | Easily coupled to LC, high precision ucsf.edulcms.cz |

| Application | Peptide mass fingerprinting, direct tissue analysis | Intact protein analysis, LC-MS workflows lcms.cz |

A comparison of key features of MALDI-TOF and ESI-TOF mass spectrometry for peptide analysis.

Peptides containing this compound can arise from the non-enzymatic deamidation of a precursor peptide, Asn-Tyr. This process can result in the formation of two isomeric products: the native L-Aspartyl-Tyrosine (L-Asp-Tyr) and the isomer L-isoaspartyl-Tyrosine (L-isothis compound). nih.govnih.gov Since these isomers have the exact same mass, their differentiation and quantification rely on methods that can distinguish between them.

LC-MS is a primary tool for this analysis, as the two isomers can often be separated chromatographically. nih.govwaters.com Typically, the isoaspartyl form elutes earlier than the aspartyl form on reversed-phase HPLC columns. waters.com Once separated, mass spectrometry can confirm their identity and quantify their relative abundance. Tandem mass spectrometry (MS/MS) can sometimes provide diagnostic fragment ions that help distinguish between the Asp and isoAsp forms. nih.govnih.gov For example, specific fragmentation patterns, such as the preferential loss of water or the formation of unique c- or z-type ions, can be characteristic of the isoaspartyl linkage. nih.govrsc.org

Besides deamidation, other modifications such as the oxidation of the tyrosine residue can occur. nih.govnih.gov Oxidation results in a mass increase (e.g., +16 Da for the addition of one oxygen atom) that is readily detectable by MS. nih.govresearchgate.net Peptide mapping using LC-MS/MS allows for the identification of the specific site of modification by analyzing the mass shifts in the fragment ions. waters.com

| Modification | Mass Shift (Da) | Description |

| Deamidation (Asn -> Asp) | +0.984 | Conversion of an asparagine residue to an aspartic acid residue. nih.gov |

| Deamidation (Asn -> isoAsp) | +0.984 | Conversion of asparagine to an isoaspartic acid isomer. nih.gov |

| Oxidation (Tyrosine) | +15.995 | Addition of one oxygen atom to the tyrosine side chain. researchgate.net |

| Dityrosine Cross-link | -2.016 | Covalent linkage of two tyrosine residues, with the loss of two hydrogen atoms. murdoch.edu.au |

A summary of common modifications involving Asp and Tyr residues and their corresponding mass shifts detectable by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying the three-dimensional structure and dynamics of peptides in solution. nih.govspringernature.com It provides detailed information on the conformation of this compound and its interactions with other molecules at an atomic level.

The conformational preferences of the this compound dipeptide can be investigated using both one-dimensional (1D) and two-dimensional (2D) NMR experiments. portlandpress.com A 1D ¹H NMR spectrum provides initial information on the chemical environment of all the protons in the molecule.

For a detailed structural analysis, 2D NMR techniques are essential. nih.gov

COSY (Correlated Spectroscopy) identifies protons that are coupled to each other through chemical bonds, which is critical for assigning resonances to specific protons within the aspartic acid and tyrosine residues. uzh.ch

TOCSY (Total Correlation Spectroscopy) extends these correlations to reveal entire spin systems of coupled protons within each amino acid residue. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of NOE cross-peaks provides distance restraints that are fundamental for calculating the three-dimensional structure of the peptide. portlandpress.com

By analyzing parameters such as ³J-coupling constants (which relate to dihedral angles via the Karplus equation), chemical shift values, and NOE data, an ensemble of conformations representing the structure of this compound in solution can be determined. portlandpress.commdpi.com

NMR is exceptionally well-suited for studying the interactions between peptides like this compound and other molecules, including small ligands or larger proteins. nih.gov The primary method used is chemical shift perturbation (CSP), also known as chemical shift mapping. nih.gov

In a typical CSP experiment, 2D NMR spectra (often a ¹H-¹⁵N HSQC spectrum if the peptide is isotopically labeled) of the this compound peptide are recorded in the absence and presence of its binding partner. When a ligand or protein binds to the peptide, the chemical environment of the amino acid residues at the binding interface changes, causing shifts in the positions of their corresponding peaks in the NMR spectrum. nih.gov

By monitoring which amino acid residues in the this compound dipeptide experience significant chemical shifts upon the addition of a binding partner, the specific sites of interaction can be mapped onto the peptide's structure. nih.govchapman.edu This provides precise information about the binding interface, which is invaluable for understanding the molecular basis of the interaction.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of dipeptides like this compound. The method's high resolving power makes it ideal for analyzing complex mixtures and verifying the purity of synthesized peptides. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, separating molecules based on their relative hydrophobicity.

In a typical RP-HPLC setup for this compound analysis, the stationary phase consists of silica (B1680970) particles that have been chemically modified with hydrophobic alkyl chains, most commonly C8 or C18 phases. thermofisher.com The mobile phase is typically a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile. hplc.eu A gradient elution method is often employed, where the concentration of the organic solvent is gradually increased over the course of the analysis. This process causes weakly retained, more polar molecules to elute first, while more hydrophobic molecules, which have a stronger interaction with the stationary phase, elute later as the mobile phase becomes more nonpolar.

To improve peak shape and resolution, additives such as trifluoroacetic acid (TFA) are commonly included in the mobile phase at low concentrations (e.g., 0.1%). hplc.eu TFA acts as an ion-pairing agent, neutralizing the charged carboxyl and amino groups on the peptide, which minimizes unwanted interactions with the silica backbone of the stationary phase and results in sharper, more symmetrical peaks. hplc.eu The this compound dipeptide is detected as it elutes from the column, typically by a UV detector set to a wavelength where the tyrosine residue absorbs light (around 275-280 nm). The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier under specific chromatographic conditions. In studies involving the synthesis of more complex peptides containing the this compound sequence, RP-HPLC is essential for purification, with elution gradients tailored to the specific hydrophobicity of the target peptide. nih.gov

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Technique | The specific mode of HPLC used for separation. | Reversed-Phase HPLC (RP-HPLC) | hplc.eu |

| Stationary Phase | The solid material inside the column that interacts with the analyte. | C18 or C8 silica-based particles | hplc.euthermofisher.com |

| Mobile Phase A | The weak, typically aqueous, solvent. | 0.1% Trifluoroacetic acid (TFA) in water | hplc.eu |

| Mobile Phase B | The strong, typically organic, solvent used for elution. | Acetonitrile or Methanol with 0.1% TFA | hplc.eunih.gov |

| Elution Mode | The method by which the mobile phase composition is changed. | Gradient (e.g., 5% to 95% Mobile Phase B) | nih.gov |

| Detection | The method used to "see" the analyte as it elutes. | UV Absorbance at 275-280 nm | iosrjournals.org |

Optical Spectroscopy for Chromophore Studies (e.g., UV-Vis Absorption)

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying and quantifying this compound, owing to the presence of a strong chromophore in the tyrosine residue. The absorption of UV light in peptides in the 230-300 nm range is dominated by the aromatic side chains of tyrosine, tryptophan, and phenylalanine. nih.gov In the case of this compound, the phenolic side chain of tyrosine is the sole contributor to absorbance in the near-UV region, making UV-Vis spectroscopy a straightforward method for its characterization. d-nb.info

The tyrosine chromophore exhibits distinct absorption maxima. In neutral aqueous solutions, L-tyrosine has a primary absorption peak at approximately 275 nm and a secondary peak around 224 nm. iosrjournals.org The peak at ~275 nm corresponds to electronic transitions within the aromatic phenol (B47542) ring. thermofisher.com The intensity of this absorption follows the Beer-Lambert law, allowing for the direct quantification of this compound in solution if the molar extinction coefficient is known. For tyrosine, the molar extinction coefficient at its absorption maximum is approximately 1400 L mol⁻¹cm⁻¹. iosrjournals.org

The UV absorption spectrum of the tyrosine residue is highly sensitive to its local environment, particularly the pH of the solution. iosrjournals.org At alkaline pH values (typically above the pKa of the phenolic hydroxyl group, which is around 10), the hydroxyl group deprotonates to form a phenolate (B1203915) ion. This ionization event results in a significant change in the absorption spectrum, characterized by a bathochromic (red) shift of the absorbance maxima. nih.gov The peak at ~275 nm shifts to approximately 295 nm, and the peak at ~222 nm shifts to around 242 nm, accompanied by an increase in molar absorptivity. nih.gov This pH-dependent spectral shift is a valuable diagnostic tool for confirming the presence of tyrosine and studying its environmental accessibility in larger peptides and proteins. nih.gov

| Property | Condition | Value | Reference |

|---|---|---|---|

| Absorption Maxima (λmax) | Neutral pH (~7) | ~275 nm and ~224 nm | iosrjournals.org |

| Alkaline pH (>10) | ~295 nm and ~242 nm (red-shifted) | nih.gov | |

| Molar Extinction Coefficient (ε) | At ~275 nm (Neutral pH) | ~1400 L·mol⁻¹·cm⁻¹ | iosrjournals.org |

| Responsible Chromophore | N/A | Phenol side chain of Tyrosine | d-nb.info |

| Primary Electronic Transition | Near-UV Region | π → π* | nih.gov |

Computational Approaches in Asp Tyr Peptide Research

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide insights into conformational changes, interactions, and dynamics.

Simulation of Ligand-Receptor Interactions and Binding Modes

MD simulations are frequently employed to study the interactions between ligands and receptors, providing detailed information on binding modes and stability. While direct studies of the Asp-Tyr dipeptide as a ligand binding to a receptor in MD simulations are not prominently featured in available literature, the roles of Asp and Tyr residues within binding sites are well-documented. These residues often participate in crucial interactions, such as hydrogen bonds and electrostatic interactions, with bound ligands metabolomicsworkbench.orgsdsc.edu. For example, computational modeling of receptor-ligand interactions has shown that charged residues like Asp contribute significantly to electrostatic interactions with ligands metabolomicsworkbench.org. Similarly, tyrosine residues can engage in CH-π stacking interactions, further stabilizing complexes metabolomicsworkbench.org. MD simulations can track the persistence and nature of these interactions over time, providing a dynamic view of the binding process.

Membrane-Protein Systems and Interactions

Molecular dynamics simulations are valuable for investigating the behavior of peptides and proteins in membrane environments. Studies using MD have explored the distribution and orientation of individual amino acid side chains, including Asp and Tyr, within lipid bilayers. These simulations indicate that aromatic residues like tyrosine tend to localize to the interfacial region of the membrane. The polar hydroxyl group of tyrosine influences its orientation within the bilayer, favoring positioning towards the lipid-water interface. Aspartic acid, being charged at physiological pH, would typically reside near the headgroups or require dehydration to enter the hydrophobic core. While specific MD studies of the this compound dipeptide's interaction with membranes were not found, simulations of its constituent residues provide a basis for understanding how the dipeptide might behave in a membrane environment, influenced by the combined properties of its charged Asp and amphipathic Tyr residues.

Molecular Docking for Binding Site Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and to estimate the binding affinity. This method is widely used in drug discovery and mechanistic studies. Asp and Tyr residues are frequently identified as key components of protein binding sites, participating in interactions with various ligands. Docking studies have revealed that interactions with residues like Asp and Tyr are crucial for the binding of inhibitors to enzymes such as soluble epoxide hydrolase. Similarly, these residues are found in the active sites of protein phosphatases and interact with drug molecules. Molecular docking simulations can provide estimates of binding energy, which correlates with binding affinity. Although direct docking studies of the this compound dipeptide as a ligand were not found in the search results, the involvement of this compound sequences or the individual residues in antibody binding sites studied by docking highlights their potential roles in molecular recognition.

Computational Protein Design and Engineering